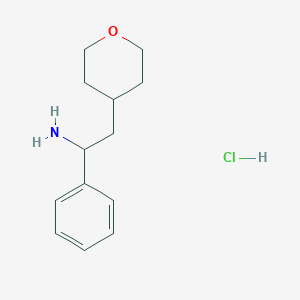1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride
CAS No.: 2197061-56-4
Cat. No.: VC5983125
Molecular Formula: C13H20ClNO
Molecular Weight: 241.76
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2197061-56-4 |
|---|---|
| Molecular Formula | C13H20ClNO |
| Molecular Weight | 241.76 |
| IUPAC Name | 2-(oxan-4-yl)-1-phenylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H19NO.ClH/c14-13(12-4-2-1-3-5-12)10-11-6-8-15-9-7-11;/h1-5,11,13H,6-10,14H2;1H |
| Standard InChI Key | UZZRSOXAYSZSCV-UHFFFAOYSA-N |
| SMILES | C1COCCC1CC(C2=CC=CC=C2)N.Cl |
Introduction
Chemical Identification and Structural Characteristics
Nomenclature and Molecular Identity
The compound’s systematic IUPAC name is 2-(oxan-4-yl)-1-phenylethanamine hydrochloride, reflecting its tetrahydropyran (oxane) and phenyl-substituted ethanamine structure. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2197061-56-4 | |
| Molecular Formula | ||
| Molecular Weight | 241.76 g/mol | |
| SMILES Notation | C1COCCC1CC(C2=CC=CC=C2)N.Cl | |
| InChI Key | UZZRSOXAYSZSCV-UHFFFAOYSA-N |
The hydrochloride salt enhances solubility in polar solvents, a common modification for amine-containing pharmaceuticals .
Structural Analysis
The molecule comprises two distinct regions:
-
Phenylethanamine backbone: A primary amine () attached to a benzene ring, a motif seen in neurotransmitters and psychoactive agents.
-
Tetrahydro-2H-pyran-4-yl group: A six-membered oxygen-containing ring in chair conformation, contributing to stereochemical complexity and potential hydrogen-bonding interactions.
X-ray crystallography or NMR data would clarify spatial arrangements, but such studies are absent in available literature.
Synthesis and Manufacturing
Industrial Production
Kishida Chemical Co., Ltd., lists the compound as a research-grade product, indicating small-scale synthesis under controlled conditions . Current commercial unavailability suggests niche applications or unresolved scalability challenges.
Comparative Analysis with Structural Analogs
| Compound | Key Differences | Applications |
|---|---|---|
| 1-Phenylethylamine | Lacks pyran ring | Neurotransmitter studies |
| Tetrahydropyran-4-amine | Simpler structure | Solvent/additive |
| Pyran-based hydrochlorides | Varied substituents | Drug discovery |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume